![molecular formula C21H21ClN4O2 B10948491 2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10948491.png)
2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENOXY)-2-METHYL-N-[(E)-1-(3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a pyrazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-2-METHYL-N-[(E)-1-(3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of a suitable ester with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-2-METHYL-N-[(E)-1-(3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-2-METHYL-N-[(E)-1-(3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. Generally, hydrazide compounds can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A simpler compound with a similar chlorophenoxy group.
2-Methyl-2-phenylhydrazide: A compound with a similar hydrazide group.
1-Phenyl-3-methyl-1H-pyrazole: A compound with a similar pyrazolyl group.
Uniqueness
What sets 2-(4-CHLOROPHENOXY)-2-METHYL-N-[(E)-1-(3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21ClN4O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(E)-(3-methyl-1-phenylpyrazol-4-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-16(14-26(25-15)18-7-5-4-6-8-18)13-23-24-20(27)21(2,3)28-19-11-9-17(22)10-12-19/h4-14H,1-3H3,(H,24,27)/b23-13+ |
InChI Key |
KUYFVLABJHMFED-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylbenzoate](/img/structure/B10948408.png)
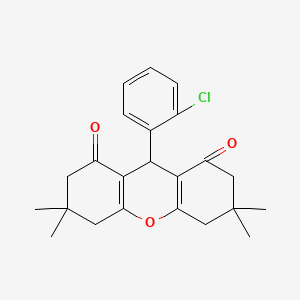

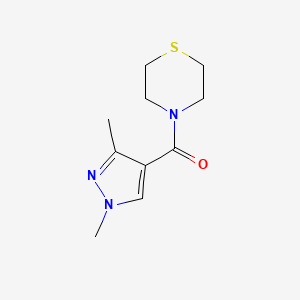
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide](/img/structure/B10948433.png)
![1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10948435.png)
![2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948439.png)
![7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948440.png)
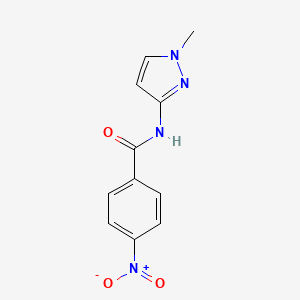
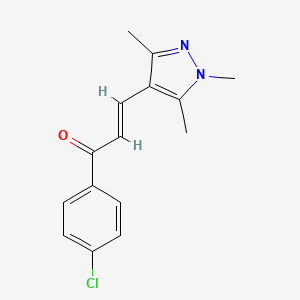
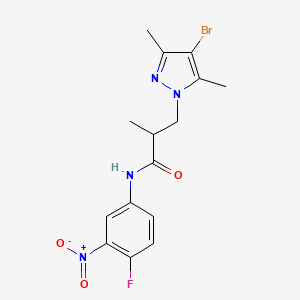
![4,5-dibromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10948468.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10948474.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10948480.png)
